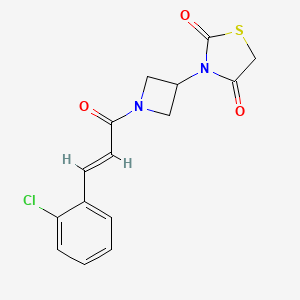

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-4-2-1-3-10(12)5-6-13(19)17-7-11(8-17)18-14(20)9-22-15(18)21/h1-6,11H,7-9H2/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISACRTIZORZPLG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2Cl)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2Cl)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates the thiazolidine-2,4-dione scaffold, which has been extensively studied for its pharmacological potential, particularly in the context of diabetes management and antimicrobial activity.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C14H14ClN3O2S

- Molecular Weight : Approximately 315.79 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN3O2S |

| Molecular Weight | 315.79 g/mol |

| IUPAC Name | This compound |

The thiazolidine-2,4-dione moiety is known to interact with various biological targets, primarily through:

- PPARγ Activation : This receptor plays a crucial role in glucose and lipid metabolism. Compounds that activate PPARγ can improve insulin sensitivity, making them valuable in treating type 2 diabetes .

- Antimicrobial Activity : Thiazolidine derivatives have shown potential in inhibiting bacterial growth by targeting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .

- Antioxidant Properties : These compounds can scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress .

Antidiabetic Effects

Research indicates that thiazolidine derivatives enhance insulin sensitivity and reduce blood glucose levels. For instance, studies have shown that these compounds can effectively activate PPARγ, leading to improved glucose uptake in adipose tissues .

Antimicrobial Effects

A series of experiments conducted on various thiazolidine derivatives demonstrated significant antibacterial and antifungal activities. For example:

- In vitro Testing : Compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated strong inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Sample 1 | 28 mm (S. aureus) | 25 mm (C. albicans) |

| Sample 2 | 30 mm (E. coli) | 20 mm (A. niger) |

| Sample 3 | 26 mm (P. aeruginosa) | 22 mm (C. albicans) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, particularly against breast cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 1.5 μM against MCF-7 cells, indicating potent antiproliferative effects .

Case Studies

- Antidiabetic Study : A clinical trial involving thiazolidine derivatives showed a significant reduction in fasting blood glucose levels among participants over a 12-week period.

- Antimicrobial Evaluation : A study evaluated the efficacy of various thiazolidine compounds against multi-drug resistant strains, revealing promising results that support further development for clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives exhibit varied biological activities depending on substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Key Observations

Substituent Impact on Activity: The 2-chlorophenyl group is associated with antimicrobial activity in compounds like 5h and 57, with the latter showing enhanced potency due to the tetrazolyl biphenyl moiety . The target compound’s acryloyl-azetidine group may similarly enhance membrane penetration or target binding. Rigidity vs.

Biological Target Specificity: YPC-21440 demonstrates nanomolar inhibition of Pan-Pim kinases, attributed to its imidazo-pyridazine scaffold . The target compound’s azetidine-acryloyl group may favor different kinase interactions, though this requires experimental validation.

Synthetic Complexity :

- Compounds like YPC-21440 and 57 involve multi-step syntheses with specialized reagents (e.g., methanesulfonate salts, tetrazolyl groups) , whereas the target compound’s synthesis may prioritize azetidine coupling efficiency.

Contradictions and Limitations

- While 5h () and 57 () both feature 2-chlorophenyl groups, their activities differ significantly, highlighting the role of ancillary substituents (e.g., coumarin vs. tetrazolyl biphenyl) .

- The absence of specific biological data for the target compound necessitates caution in extrapolating findings from analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via conventional methods or microwave-assisted protocols. For example, microwave irradiation significantly reduces reaction time (e.g., from 7 hours to 3 minutes) and improves yields (from 69% to 81%) compared to conventional heating . Solvent-free conditions with catalysts like β-cyclodextrin-SO₃H can further enhance efficiency, achieving yields up to 98% . Key parameters include solvent choice (ethanol or acetic acid), temperature control, and catalyst loading.

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C-NMR to verify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170 ppm) .

- IR spectroscopy to identify functional groups (e.g., C=O stretches at 1735 cm⁻¹, C-S bonds at 690 cm⁻¹) .

- Mass spectrometry to confirm molecular weight (e.g., M⁺ peaks at m/z 435–505) .

- Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related thiazolidinone derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

- Spill Management : Absorb with inert materials (e.g., sand), avoid water contact, and dispose as hazardous waste .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Methodological Answer :

- Solvent-Free Synthesis : Eliminate solvents by using neat reactions under microwave irradiation, reducing waste and energy consumption .

- Catalyst Design : Employ reusable catalysts like β-cyclodextrin-SO₃H, which enhances regioselectivity and reduces byproducts .

- Atom Economy : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of azetidine and acryloyl derivatives) to minimize excess reagent use .

Q. What computational methods are used to predict the reactivity of thiazolidine-2,4-dione derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structural modifications .

Q. How to address discrepancies in yield data when using different synthetic approaches?

- Methodological Answer :

- Parameter Screening : Systematically vary solvents (e.g., DMF vs. ethanol), temperatures, and catalysts to identify optimal conditions. For instance, ethanol under reflux increases yields by 68% compared to DMF (30%) .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps. Microwave methods often accelerate kinetics due to uniform heating .

Q. What strategies modify the core structure to enhance biological activity?

- Methodological Answer :

- Arylidene Substitutions : Introduce electron-deficient aryl groups (e.g., 2-chlorophenyl) at the 5-position to improve antimicrobial potency .

- Heterocyclic Hybrids : Fuse with coumarin or quinoline moieties to enhance cytotoxicity and bioavailability. For example, coumarin-thiazolidinone hybrids show anti-proliferative activity .

Q. How to analyze the impact of substituents on the compound’s electronic properties?

- Methodological Answer :

- Spectroscopic Analysis : Compare UV-Vis absorption maxima (λmax) to assess conjugation effects. Electron-withdrawing groups (e.g., -Cl) redshift λmax by 20–30 nm .

- Electrochemical Studies : Use cyclic voltammetry to measure redox potentials. Chlorophenyl substituents lower reduction potentials, indicating enhanced electron affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.